4-(2-Phenylethyl)-1H-pyrazine-2,3-dione
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Overview
Description
4-(2-Phenylethyl)-1H-pyrazine-2,3-dione is an organic compound with a unique structure that includes a pyrazine ring substituted with a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Phenylethyl)-1H-pyrazine-2,3-dione typically involves the reaction of 2,3-diketopyrazine with phenylethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps such as solvent recovery and recycling to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Phenylethyl)-1H-pyrazine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazine derivatives.
Substitution: The phenylethyl group can be substituted with other functional groups through reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in different applications.
Scientific Research Applications
4-(2-Phenylethyl)-1H-pyrazine-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(2-Phenylethyl)-1H-pyrazine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby providing therapeutic benefits.
Comparison with Similar Compounds
2-Phenylethylamine: A simple amine with a similar phenylethyl group.
2-(2-Phenylethyl)chromone: A chromone derivative with a phenylethyl group.
Phenylethyl alcohol: An alcohol with a phenylethyl group.
Comparison: 4-(2-Phenylethyl)-1H-pyrazine-2,3-dione is unique due to its pyrazine ring structure, which imparts distinct chemical and biological properties compared to other phenylethyl-containing compounds
Properties
IUPAC Name |
4-(2-phenylethyl)-1H-pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-11-12(16)14(9-7-13-11)8-6-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHBASOTLHKJMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=CNC(=O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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